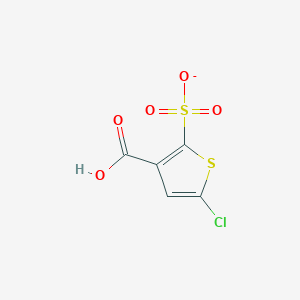![molecular formula C22H20N4O2 B1188027 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B1188027.png)
7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” is a complex organic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include benzodioxepin derivatives and triazolopyrimidine precursors. Common synthetic routes may involve:
Cyclization reactions: Formation of the triazolopyrimidine ring system.
Substitution reactions: Introduction of the phenylethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds: Used as a building block for synthesizing new chemical entities.
Biology
Biological assays: Used in various biological assays to study its effects on different biological systems.
Medicine
Drug development:
Industry
Material science: Possible applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of “7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” would involve its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Involvement in signaling pathways that regulate various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazolopyrimidines: Other compounds in this class with similar structures and properties.
Benzodioxepins: Compounds with the benzodioxepin moiety.
Uniqueness
The uniqueness of “7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE” lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.
Eigenschaften
Molekularformel |
C22H20N4O2 |
|---|---|
Molekulargewicht |
372.4g/mol |
IUPAC-Name |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H20N4O2/c1-2-5-16(6-3-1)7-10-21-24-22-23-12-11-18(26(22)25-21)17-8-9-19-20(15-17)28-14-4-13-27-19/h1-3,5-6,8-9,11-12,15H,4,7,10,13-14H2 |
InChI-Schlüssel |
QUWJBXIBCWTEAG-UHFFFAOYSA-N |
SMILES |
C1COC2=C(C=C(C=C2)C3=CC=NC4=NC(=NN34)CCC5=CC=CC=C5)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Propan-2-ylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)

![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1187956.png)
![2-[3-(3,5-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1187958.png)
![4-[3-(3-Chloro-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol](/img/structure/B1187959.png)
![4-Bromo-2-[3-(2,3-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1187960.png)
![2,3,4,5,7,8,16-heptazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene](/img/structure/B1187961.png)
![4-[3-(3-Chloro-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1187962.png)
![4-[3-(3-Bromo-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol](/img/structure/B1187963.png)
![2-[3-(2-Bromo-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1187965.png)
![2-[3-(2,3-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1187966.png)
![4-Bromo-2-[3-(2,4-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1187967.png)
